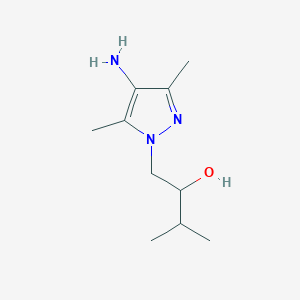![molecular formula C7H9NS B13320203 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Substitution: Alkylation reactions with alkyl halides in the presence of sodium hydride lead to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in an appropriate solvent.
Reduction: Hydrazine hydrate in boiling ethanol.
Substitution: Alkyl halides (e.g., methyl iodide, allyl bromide) in the presence of sodium hydride and THF.
Major Products
Oxidation: Diazene derivatives.
Reduction: Hydrazide derivatives.
Substitution: N-substituted thieno[3,2-b]pyrrole derivatives.
Scientific Research Applications
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets:
Lysine-specific demethylases (KDM1A and LSD1): The compound inhibits these enzymes, which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones.
RNA-dependent RNA polymerase: It acts as an allosteric inhibitor for the RNA polymerase of hepatitis C virus, thereby inhibiting viral replication.
Comparison with Similar Compounds
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole can be compared with other thieno[3,2-b]pyrrole derivatives:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong antiviral activity and potential as anticancer agents.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives are used in the synthesis of functionalized hydrazine derivatives with potential antitubercular activity.
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds are used in the synthesis of various heterocyclic compounds with potential biological activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-5-4-9-6-2-3-8-7(5)6/h4,8H,2-3H2,1H3 |
InChI Key |
JRYBVHBFFHZRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


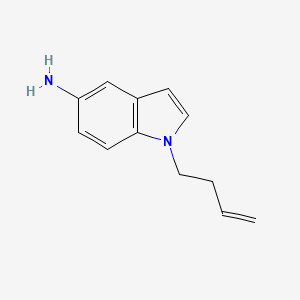
![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)


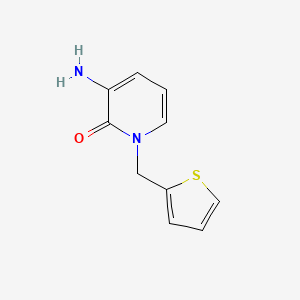
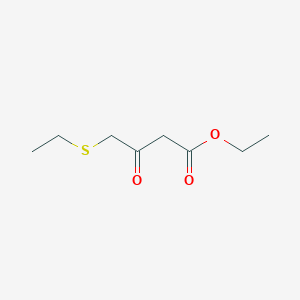

![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)
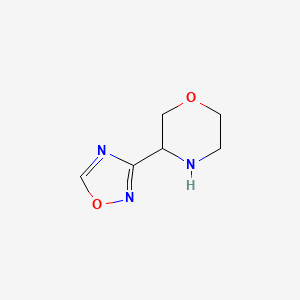


![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
